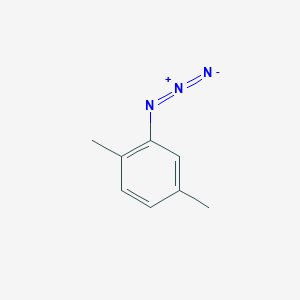

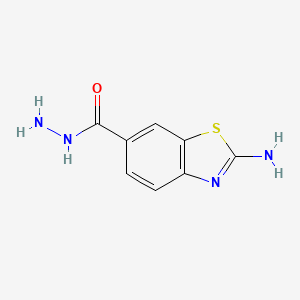

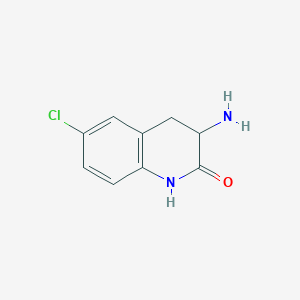

![molecular formula C10H10N2O B3032752 1,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde CAS No. 4597-21-1](/img/structure/B3032752.png)

1,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde

概要

説明

Synthesis Analysis

The synthesis of benzo[d]imidazole derivatives is a topic of interest in several papers. For instance, a novel synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives is described, which involves the reaction of tert-butoxycarbonylguanidine with 3-bromo-1,1-dimethoxypropan-2-one . Another paper discusses the synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes through a copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes . These methods could potentially be adapted for the synthesis of 1,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde by altering the starting materials or reaction conditions.

Molecular Structure Analysis

The molecular structure of benzo[d]imidazole derivatives is explored in several studies. For example, the crystal structure of 1-(propa-1,2-dienyl)-1H-benzo[d]imidazole-2-carbaldehyde is determined using X-ray crystallography . Additionally, the structure, spectroscopy, and theoretical calculations of 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene are presented, providing insights into the molecular geometry and vibrational frequencies of such compounds .

Chemical Reactions Analysis

The papers do not provide specific reactions for this compound. However, they do discuss the reactivity of related compounds. For instance, the copper-catalyzed oxidative coupling reaction mentioned earlier and the synthesis of various benzo[d]imidazole derivatives with potential antioxidant and antimicrobial activities suggest that benzo[d]imidazole derivatives can participate in a variety of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]imidazole derivatives are discussed in the context of their potential applications. For example, two lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate show selective sensitivity to benzaldehyde-based derivatives, indicating their use as fluorescence sensors . The synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives are also studied, with a focus on their anticorrosion properties .

Relevant Case Studies

While the papers do not provide case studies for the specific compound , they do offer case studies for related compounds. For instance, the antioxidant and antimicrobial activities of synthesized benzo[d]imidazole derivatives are evaluated, and their structure-activity relationships are investigated . Additionally, the luminescence sensing capabilities of lanthanide metal-organic frameworks for benzaldehyde detection are explored .

科学的研究の応用

Synthesis and Structural Analysis

- The compound has been utilized in the synthesis of pH-sensitive spin probes through the conversion of 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides to stable nitroxides, showcasing its role in chemical transformations and potential applications in probing pH variations in different environments (Kirilyuk et al., 2003).

- Its crystal structure has been determined through X-ray crystallography, indicating its potential utility in crystallographic studies and material sciences (Selvanayagam et al., 2010).

Applications in Luminescence Sensing and Photoluminescence

- The compound has been utilized in synthesizing metal-organic frameworks with luminescence sensing capabilities for benzaldehyde-based derivatives, indicating its potential application in the development of new sensory materials (Shi et al., 2015).

- It was involved in the synthesis of Zn(II) mononuclear complexes, which demonstrated distinct photoluminescence properties based on their structural configurations, indicating potential applications in optoelectronics and material sciences (Li et al., 2019).

Synthesis of Novel Compounds and Potential Biological Activities

- It served as a starting material in the synthesis of a variety of imidazole derivatives, including compounds with potential biological activities, highlighting its significance in medical chemistry and drug design (Orhan et al., 2019).

- The compound has been involved in the synthesis of imidazo[4,5-b]pyridines, showcasing its utility in the creation of complex molecular structures for various applications, including pharmaceutical research (Perandones & Soto, 1997).

作用機序

Target of Action

It is known that imidazole derivatives, which include this compound, have a broad range of biological activities . They are known to interact with various targets, including enzymes and receptors, and play a role in numerous biological processes .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways . These can include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenic activities .

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This suggests that the compound may have good absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.

Result of Action

Given the broad range of biological activities associated with imidazole derivatives, it is likely that the compound could have diverse effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde. For instance, storage conditions can affect the stability of the compound . Additionally, the compound’s action and efficacy could be influenced by factors such as pH, temperature, and the presence of other molecules in the environment.

Safety and Hazards

While specific safety and hazard information for 1,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde is not available, it is generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

The future directions in the study of imidazole derivatives, including 1,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde, are likely to focus on the development of new drugs that overcome the problems of antimicrobial resistance . The broad range of biological activities exhibited by imidazole derivatives makes them promising candidates for the development of novel drugs .

特性

IUPAC Name |

1,2-dimethylbenzimidazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-11-9-5-8(6-13)3-4-10(9)12(7)2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMWZYHIBUZARG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C)C=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398939 | |

| Record name | 1,2-Dimethyl-1H-benzimidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4597-21-1 | |

| Record name | 1,2-Dimethyl-1H-benzimidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

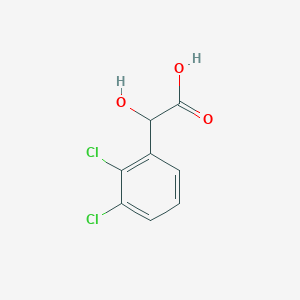

![2-[(4-Chlorobenzoyl)amino]benzoic acid](/img/structure/B3032673.png)

![6H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl-](/img/structure/B3032674.png)

![1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol](/img/structure/B3032680.png)